molecular formula C6H10ClNO B2855294 2-Azaspiro[3.3]heptan-6-one hydrochloride CAS No. 1820703-11-4

2-Azaspiro[3.3]heptan-6-one hydrochloride

Cat. No.: B2855294
CAS No.: 1820703-11-4
M. Wt: 147.6
InChI Key: PEDCOKAJSPIIFY-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptan-6-one hydrochloride is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring. This compound has garnered significant interest in the fields of medicinal chemistry and drug design due to its rigid and sterically constrained framework, which can enhance the selectivity and efficacy of drug molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.3]heptan-6-one hydrochloride typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method includes the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. For example, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid involves the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptan-6-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

2-Azaspiro[3.3]heptan-6-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential in drug design, particularly in the development of peptidomimetic drugs.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.3]heptan-6-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid spirocyclic structure allows for precise binding to these targets, potentially leading to enhanced biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[3.3]heptan-6-one hydrochloride is unique due to its specific spirocyclic structure, which provides a rigid and sterically constrained framework. This rigidity can enhance the selectivity and efficacy of drug molecules, making it a valuable compound in medicinal chemistry and drug design .

Properties

IUPAC Name

2-azaspiro[3.3]heptan-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c8-5-1-6(2-5)3-7-4-6;/h7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDKMRVIGNGUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820703-11-4
Record name 2-azaspiro[3.3]heptan-6-one hydrochloride
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